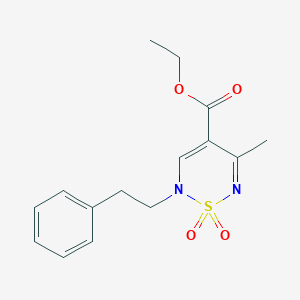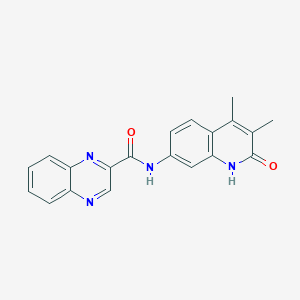![molecular formula C22H25NO3S B6476990 3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one CAS No. 2640979-21-9](/img/structure/B6476990.png)
3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one, abbreviated as MSPP, is an organic compound with a variety of applications in the scientific research field. MSPP is a cyclic compound that has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Wirkmechanismus
MSPP has been studied for its potential use in medicinal chemistry. The mechanism of action of MSPP is still not fully understood. However, it is believed that MSPP has anti-inflammatory, anti-tumor, and anti-bacterial properties due to its ability to interact with certain enzymes and receptors in the body. In particular, it is believed that MSPP can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. In addition, MSPP is believed to interact with certain receptors in the body, such as the G-protein coupled receptors, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
MSPP has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, MSPP has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. MSPP has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. Furthermore, MSPP has been shown to interact with certain receptors in the body, such as the G-protein coupled receptors, which are involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MSPP has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using MSPP is its ability to be synthesized using a variety of methods, which makes it a useful intermediate for the synthesis of other compounds. In addition, MSPP has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, which makes it a useful compound for medicinal chemistry research. However, one of the main limitations of using MSPP is that its mechanism of action is still not fully understood, which can make it difficult to predict its effects on the body.
Zukünftige Richtungen
There are a number of potential future directions for research into MSPP. One potential direction is to further investigate the mechanism of action of MSPP, in order to better understand its effects on the body. In addition, further research could be conducted into the synthesis of MSPP, in order to develop more efficient and cost-effective methods of synthesis. Furthermore, further research could be conducted into the potential applications of MSPP in medicinal chemistry, in order to develop more effective treatments for various diseases. Finally, further research could be conducted into the potential applications of MSPP in the synthesis of polymers and nanomaterials, in order to develop more advanced materials for use in a variety of industries.
Synthesemethoden
MSPP can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-methanesulfonylphenyl isocyanide and 6-phenyl-2-azaspiro[3.3]heptan-2-yl propan-1-one in the presence of a base such as sodium ethoxide. This reaction produces MSPP as a stable intermediate. Other methods of synthesis include the reaction of 4-methanesulfonylphenyl isocyanide with 2-azaspiro[3.3]heptane-2-yl propan-1-one in the presence of a base, or the reaction of 4-methanesulfonylphenyl isocyanide with 6-phenyl-2-azaspiro[3.3]heptan-2-yl propan-1-one in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MSPP has a variety of potential applications in scientific research. It has been studied for its potential use in the synthesis of other compounds, such as peptides, peptidomimetics, and other bioactive molecules. MSPP has also been studied for its potential use in medicinal chemistry, as it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, MSPP has been studied for its potential use in the synthesis of polymers and nanomaterials, as well as its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-27(25,26)20-10-7-17(8-11-20)9-12-21(24)23-15-22(16-23)13-19(14-22)18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBFAMBDLXNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)

![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B6476971.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6476996.png)
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)